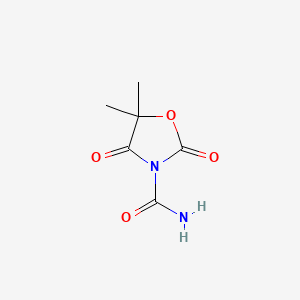
Calciumoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calciumoleate: is a calcium salt of oleic acid, a monounsaturated fatty acid. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a surfactant, emulsifier, and lubricant. The compound is represented by the chemical formula C_36H_70CaO_4 and is known for its white to yellowish-white powder appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calciumoleate can be synthesized through the reaction of calcium hydroxide with oleic acid in ethanol under mild reflux conditions. The process involves the formation of calcium oleate as a precipitate, which can then be filtered and dried .
Industrial Production Methods: In industrial settings, this compound is often produced using an ion exchange method. This involves mixing alkali or alkaline earth metal oleate with a metal inorganic compound in a solvent containing both water and oil phases. The mixture is heated, stirred, and reacted for a specific time to form a layered mixed solution. The oil phase is then evaporated to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Calciumoleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield different calcium salts.
Substitution: this compound can participate in substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Calcium carbonate and water.
Reduction: Different calcium salts depending on the reducing agent used.
Substitution: New calcium compounds with different functional groups.
Scientific Research Applications
Chemistry: Calciumoleate is used as a precursor in the synthesis of calcium oxide and calcium carbonate nanoparticles. These nanoparticles have applications in catalysis, gas absorption, and as fillers in various materials .
Biology: In biological research, this compound is studied for its potential role in cellular signaling and as a component in lipid-based drug delivery systems .
Medicine: this compound is explored for its use in pharmaceutical formulations, particularly in the development of topical ointments and creams due to its emulsifying properties .
Industry: In the industrial sector, this compound is used as a lubricant, surfactant, and emulsifier in the production of plastics, rubber, and other materials .
Mechanism of Action
Calciumoleate exerts its effects primarily through its interaction with calcium ion channels and its ability to form complexes with other molecules. The compound can modulate signal transduction pathways by influencing the flow of calcium ions into cells. This mechanism is crucial in various physiological processes, including muscle contraction, neurotransmission, and cellular metabolism .
Comparison with Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, used as a lubricant and stabilizer in various applications.
Calcium palmitate: Similar in structure and function, used in food and pharmaceutical industries.
Calcium laurate: Used in cosmetics and personal care products due to its surfactant properties.
Uniqueness: Calciumoleate is unique due to its specific fatty acid composition, which imparts distinct properties such as higher solubility in certain solvents and better emulsifying capabilities compared to other calcium salts .
Properties
CAS No. |
87147-61-3 |
|---|---|
Molecular Formula |
C36H66CaO4 |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
calcium;octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
ZCZLQYAECBEUBH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)


![2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13391283.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)





![4-Amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B13391306.png)


